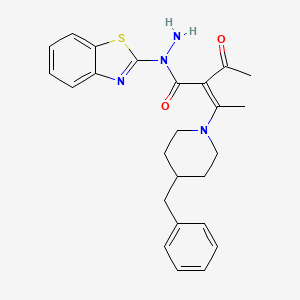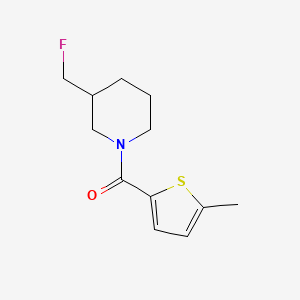![molecular formula C12H20ClN5 B15112883 1-ethyl-N-[(1-ethylpyrazol-3-yl)methyl]-5-methylpyrazol-4-amine;hydrochloride](/img/structure/B15112883.png)
1-ethyl-N-[(1-ethylpyrazol-3-yl)methyl]-5-methylpyrazol-4-amine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-ethyl-N-[(1-ethylpyrazol-3-yl)methyl]-5-methylpyrazol-4-amine;hydrochloride is a compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-N-[(1-ethylpyrazol-3-yl)methyl]-5-methylpyrazol-4-amine;hydrochloride typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring. This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Alkylation: The next step involves the alkylation of the pyrazole ring. This can be done using an alkyl halide in the presence of a base such as potassium carbonate.
Methylation: The final step involves the methylation of the pyrazole ring. This can be achieved using methyl iodide in the presence of a base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production process while maintaining the purity and yield of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
1-ethyl-N-[(1-ethylpyrazol-3-yl)methyl]-5-methylpyrazol-4-amine;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, where one of the substituents on the pyrazole ring is replaced by another group. This can be achieved using reagents such as halogens or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, alkyl halides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a pyrazole derivative with additional oxygen-containing functional groups, while reduction may yield a pyrazole derivative with fewer double bonds.
Applications De Recherche Scientifique
1-ethyl-N-[(1-ethylpyrazol-3-yl)methyl]-5-methylpyrazol-4-amine;hydrochloride has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It can be used in the study of enzyme inhibition and receptor binding due to its unique structure.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-ethyl-N-[(1-ethylpyrazol-3-yl)methyl]-5-methylpyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and the specific biological system being studied. The exact molecular targets and pathways involved can vary, but they typically include key enzymes and receptors involved in cellular signaling and metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-ethylpyrazol-3-amine
- 1-ethyl-1H-pyrazol-3-ylamine
- 1-ethyl-3-amino-1H-pyrazole
Uniqueness
1-ethyl-N-[(1-ethylpyrazol-3-yl)methyl]-5-methylpyrazol-4-amine;hydrochloride is unique due to its specific substitution pattern on the pyrazole ring. This unique structure can confer specific properties and reactivity that distinguish it from other similar compounds. For example, the presence of the ethyl and methyl groups can influence the compound’s solubility, stability, and interaction with biological targets.
Propriétés
Formule moléculaire |
C12H20ClN5 |
|---|---|
Poids moléculaire |
269.77 g/mol |
Nom IUPAC |
1-ethyl-N-[(1-ethylpyrazol-3-yl)methyl]-5-methylpyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C12H19N5.ClH/c1-4-16-7-6-11(15-16)8-13-12-9-14-17(5-2)10(12)3;/h6-7,9,13H,4-5,8H2,1-3H3;1H |
Clé InChI |
LOSLDZRUAKNIBH-UHFFFAOYSA-N |
SMILES canonique |
CCN1C=CC(=N1)CNC2=C(N(N=C2)CC)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![11-[(3,3-Difluorocyclobutyl)methyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B15112801.png)
![2-phenyl-N-[(1-propyl-1H-pyrazol-4-yl)methyl]ethanamine](/img/structure/B15112808.png)


![N-[2-methoxy-4-(methylsulfanyl)butyl]cyclopentanecarboxamide](/img/structure/B15112831.png)
![N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-2,4-dimethylpyrazol-3-amine;hydrochloride](/img/structure/B15112839.png)
![5-tert-butyl-3-(4-chlorophenyl)-2-methyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B15112840.png)
![N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine](/img/structure/B15112851.png)
![1-(3-chloro-4-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B15112857.png)
![1-[1-(2-fluoroethyl)-1H-pyrazol-3-yl]-N-(2-methoxybenzyl)methanamine](/img/structure/B15112888.png)
![2-ethyl-5-methyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride](/img/structure/B15112901.png)
![1-(2-fluoroethyl)-N-[(2-methoxyphenyl)methyl]pyrazol-4-amine;hydrochloride](/img/structure/B15112913.png)
![2-(methylsulfanyl)-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}pyridine-3-carboxamide](/img/structure/B15112914.png)
![4-{4-[(5-Methyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}-5,6,7,8-tetrahydroquinazoline](/img/structure/B15112919.png)
